molecular formula C15H12BrNO3 B2669037 (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone CAS No. 727682-04-4

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone

Cat. No.: B2669037
CAS No.: 727682-04-4
M. Wt: 334.169
InChI Key: HBMGOHRZTKLBMN-UHFFFAOYSA-N
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Description

This compound features a 7-amino-substituted 2,3-dihydrobenzo[b][1,4]dioxin core linked via a methanone bridge to a 3-bromophenyl group.

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(3-bromophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-10-3-1-2-9(6-10)15(18)11-7-13-14(8-12(11)17)20-5-4-19-13/h1-3,6-8H,4-5,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMGOHRZTKLBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone typically involves multi-step organic reactionsThe final step involves the coupling of the 3-bromophenyl group to the methanone moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

  • Activity Data: No direct biological activity data (e.g., IC₅₀ values) are provided for the target compound. However, its structural similarity to kinase inhibitor intermediates (e.g., CDK9 inhibitors in ) warrants further investigation .
  • Positional Isomer Effects : The 2-bromo analog () and 3-iodo analog () provide a basis for studying halogen positioning on target binding and selectivity.

Biological Activity

The compound (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-bromophenyl)methanone , also known by its CAS number 727682-04-4, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to delve into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C15H12BrNO3C_{15}H_{12}BrNO_{3} with a molecular weight of 334.17 g/mol. The structure features a dihydrobenzo[dioxin] core with an amino group and a bromophenyl substituent, which are critical for its biological interactions.

Structural Formula

 7 Amino 2 3 dihydrobenzo b 1 4 dioxin 6 yl 3 bromophenyl methanone\text{ 7 Amino 2 3 dihydrobenzo b 1 4 dioxin 6 yl 3 bromophenyl methanone}

Antitumor Activity

Recent studies have suggested that compounds with similar structural motifs exhibit significant antitumor properties. For instance, research has shown that derivatives of dihydrobenzo[dioxin] can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects in Malignant Pleural Mesothelioma

A study investigated the effects of compounds structurally related to this compound on malignant pleural mesothelioma (MPM). The results indicated that these compounds could downregulate CD44 expression and inhibit the ERK signaling pathway, leading to reduced tumor growth in vitro and in vivo .

Inhibition of Enzymatic Activity

Compounds similar to this compound have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. For example, certain derivatives have shown potent inhibition of squalene synthase and cholesterol synthesis in liver cells .

Antimicrobial Properties

Some derivatives of the compound have demonstrated antimicrobial activity against various bacterial strains. This is particularly relevant for developing new antibiotics amid rising resistance rates.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tumor growth in MPM
Enzyme InhibitionSqualene synthase inhibition
AntimicrobialActivity against bacterial strains

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Signal Transduction Pathways : The compound may interfere with key signaling pathways such as the MAPK pathway.
  • Cell Cycle Regulation : Induction of cell cycle arrest has been noted in studies involving related compounds.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

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